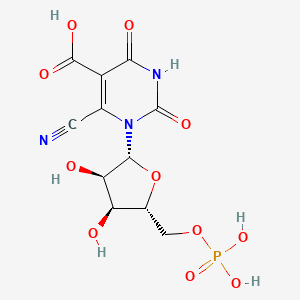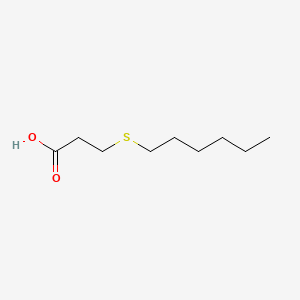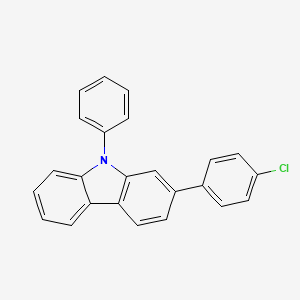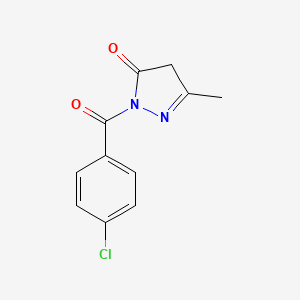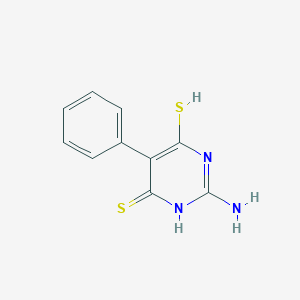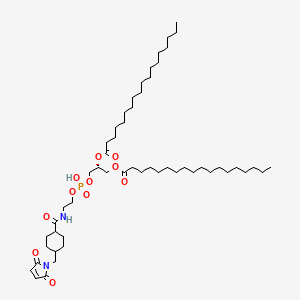
(E)-N-benzylidene-2-fluorobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-2-fluoroaniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzylidene-2-fluoroaniline can be synthesized through the condensation reaction between benzaldehyde and 2-fluoroaniline. This reaction typically involves mixing equimolar amounts of benzaldehyde and 2-fluoroaniline in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-benzylidene-2-fluoroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylidene-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the carbon-nitrogen double bond can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-benzylidene-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enzyme inhibitory properties.
Wirkmechanismus
The mechanism of action of N-benzylidene-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-benzylidene-2-fluoroaniline can be compared with other similar compounds, such as:
N-benzylidene-4-fluoroaniline: Similar structure but with the fluorine atom in the para position.
N-benzylidene-4-nitroaniline: Contains a nitro group instead of a fluorine atom.
4-fluoro-N-[4-(diethylamino)benzylidene]aniline: Contains a diethylamino group in addition to the fluorine atom.
These compounds share similar chemical properties but differ in their specific reactivity and applications
Eigenschaften
CAS-Nummer |
15110-93-7 |
|---|---|
Molekularformel |
C13H10FN |
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H10FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
CPHNKQAGKFUEHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


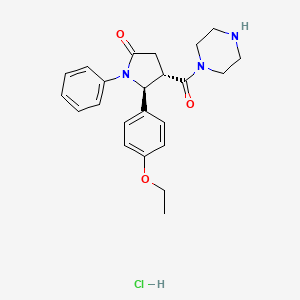
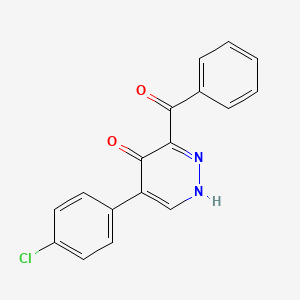
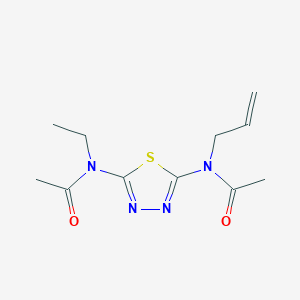
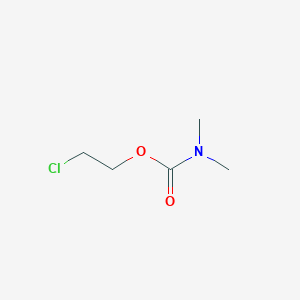
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
